molecular formula C17H14ClN3O2S B251121 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide

Numéro de catalogue B251121
Poids moléculaire: 359.8 g/mol
Clé InChI: VQMVZGRUICVHOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as ABT-737 and is known to exhibit potent anti-tumor activity. ABT-737 belongs to the class of small-molecule inhibitors that target the B-cell lymphoma 2 (Bcl-2) family of proteins.

Mécanisme D'action

The N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family of proteins plays a crucial role in regulating apoptosis or programmed cell death. These proteins act as either anti-apoptotic or pro-apoptotic agents. ABT-737 binds to the hydrophobic groove of anti-apoptotic proteins such as N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide, Bcl-xL, and Bcl-w, thereby preventing their interaction with pro-apoptotic proteins. This leads to the activation of the pro-apoptotic proteins, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in several types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. ABT-737 has minimal toxicity towards normal cells and has been shown to be well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

ABT-737 is a potent and specific inhibitor of anti-apoptotic N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, ABT-737 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. ABT-737 also has a short half-life, which can affect its efficacy in in vivo studies.

Orientations Futures

Several future directions can be explored in the field of ABT-737 research. One direction is to develop more potent and selective inhibitors of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins. Another direction is to explore the use of ABT-737 in combination with other anti-cancer agents to improve its efficacy. Additionally, the mechanism of resistance to ABT-737 can be studied to develop strategies to overcome resistance in cancer cells. Finally, the use of ABT-737 in combination with immunotherapy can be explored to enhance the immune response against cancer cells.
Conclusion:
In conclusion, ABT-737 is a potent inhibitor of anti-apoptotic N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins that has shown promising results in preclinical and clinical studies. ABT-737 has minimal toxicity towards normal cells and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, ABT-737 has some limitations for lab experiments, including poor solubility and short half-life. Several future directions can be explored in the field of ABT-737 research, including developing more potent and selective inhibitors, exploring combination therapies, studying resistance mechanisms, and exploring immunotherapy.

Méthodes De Synthèse

The synthesis of ABT-737 involves several steps. The starting material for the synthesis is 2-aminothiophenol, which undergoes acetylation to form 2-acetamidothiophenol. The next step involves the reaction of 2-acetamidothiophenol with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-2-acetamidothiophenol. This intermediate is then reacted with 6-amino-1,3-benzothiazole to form the final product ABT-737.

Applications De Recherche Scientifique

ABT-737 has been extensively studied for its anti-tumor activity. It has been found to induce apoptosis in cancer cells by binding to the N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family of proteins. ABT-737 specifically targets N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide, Bcl-xL, and Bcl-w, which are overexpressed in several types of cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Propriétés

Formule moléculaire

C17H14ClN3O2S

Poids moléculaire

359.8 g/mol

Nom IUPAC

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide

InChI

InChI=1S/C17H14ClN3O2S/c1-9-3-5-12(13(18)7-9)16(23)21-17-20-14-6-4-11(19-10(2)22)8-15(14)24-17/h3-8H,1-2H3,(H,19,22)(H,20,21,23)

Clé InChI

VQMVZGRUICVHOW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Cl

SMILES canonique

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.